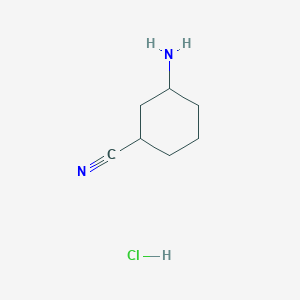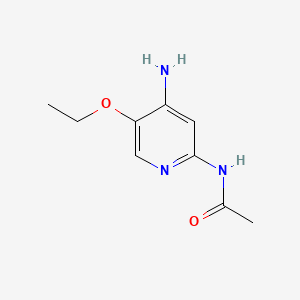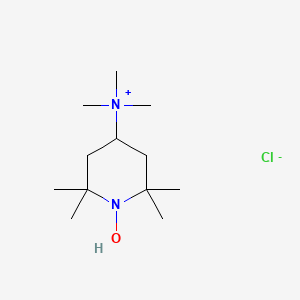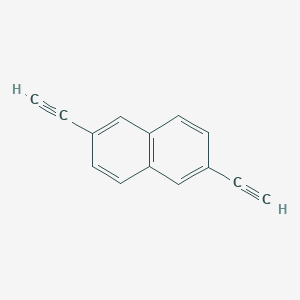![molecular formula C23H28N6O3S B12504632 6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)
6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-oxo-2-(pipéridin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-6-yl-{2-[4-(4-méthoxyphényl)pipérazin-1-yl]-2-oxoéthyl} est un composé organique complexe appartenant à la classe des thiazolopyrimidines. Ce composé est caractérisé par sa structure unique, qui comprend un noyau thiazolo[4,5-d]pyrimidine, un cycle pipéridine et une portion pipérazine substituée par un groupe méthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7-oxo-2-(pipéridin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-6-yl-{2-[4-(4-méthoxyphényl)pipérazin-1-yl]-2-oxoéthyl} implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau thiazolopyrimidine : Cette étape implique la cyclisation de précurseurs appropriés pour former le système cyclique thiazolo[4,5-d]pyrimidine.
Introduction du cycle pipéridine : Le cycle pipéridine est introduit par des réactions de substitution nucléophile.
Fixation de la portion pipérazine : Le cycle pipérazine, substitué par un groupe méthoxyphényle, est fixé par formation de liaison amide.
Couplage final : La dernière étape implique le couplage des composés intermédiaires pour former la molécule cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela inclut l’utilisation de techniques de synthèse à haut débit, de réacteurs automatisés et de procédés de purification stricts tels que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
7-oxo-2-(pipéridin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-6-yl-{2-[4-(4-méthoxyphényl)pipérazin-1-yl]-2-oxoéthyl} subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau des cycles pipérazine et pipéridine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle sont utilisés en milieu basique ou acide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications De Recherche Scientifique
7-oxo-2-(pipéridin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-6-yl-{2-[4-(4-méthoxyphényl)pipérazin-1-yl]-2-oxoéthyl} a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de 7-oxo-2-(pipéridin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-6-yl-{2-[4-(4-méthoxyphényl)pipérazin-1-yl]-2-oxoéthyl} implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir sur les récepteurs des neurotransmetteurs, les enzymes ou les canaux ioniques, ce qui entraîne une modulation des voies de signalisation cellulaire. Les cibles et les voies moléculaires exactes dépendent du contexte biologique et de l’application spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
7-oxo-2-(pipéridin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-6-yl-{2-[4-(4-méthoxyphényl)pipérazin-1-yl]-2-oxoéthyl} est unique en raison de sa structure complexe, qui combine plusieurs groupes fonctionnels et systèmes cycliques. Cette complexité structurale contribue à sa réactivité chimique diversifiée et à ses activités biologiques potentielles, le distinguant de composés plus simples comme la 4-méthoxyphénéthylamine, la caféine et la dichloroaniline.
Propriétés
Formule moléculaire |
C23H28N6O3S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
6-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H28N6O3S/c1-32-18-7-5-17(6-8-18)26-11-13-27(14-12-26)19(30)15-29-16-24-21-20(22(29)31)33-23(25-21)28-9-3-2-4-10-28/h5-8,16H,2-4,9-15H2,1H3 |
Clé InChI |
QWDDBULAXALDAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC(=N4)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12504560.png)

![7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12504568.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
![N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12504597.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504599.png)

![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)


